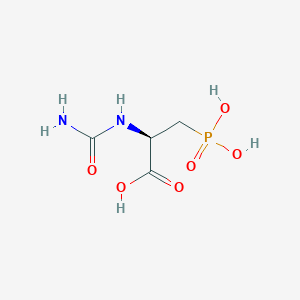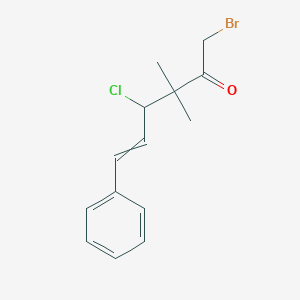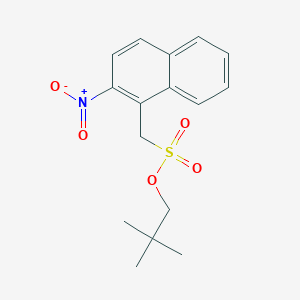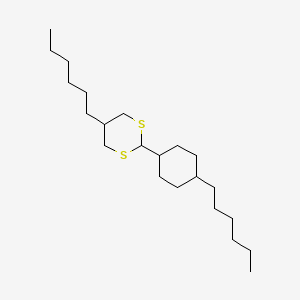
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate is an organic compound with the molecular formula C24H20O6 It is a derivative of benzene, featuring three acetoxy groups and a phenylacryloyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate typically involves the esterification of benzene-1,3,5-triol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the triacetate ester. The phenylacryloyl group is introduced through a Friedel-Crafts acylation reaction using phenylacryloyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the acetoxy groups.
Applications De Recherche Scientifique
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate involves its interaction with molecular targets through its reactive functional groups. The phenylacryloyl group can undergo Michael addition reactions with nucleophiles, while the acetoxy groups can participate in ester hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1,2,3-Benzenetriol, triacetate:
1,3,5-Triacetoxybenzene: Another triacetate derivative of benzene, differing in the absence of the phenylacryloyl group.
Propriétés
Numéro CAS |
88503-16-6 |
|---|---|
Formule moléculaire |
C21H18O7 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[3,5-diacetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C21H18O7/c1-13(22)26-17-11-19(27-14(2)23)21(20(12-17)28-15(3)24)18(25)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3 |
Clé InChI |
IGUFZRMLBLAKCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
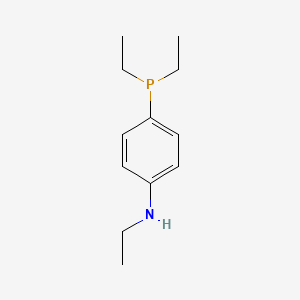
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
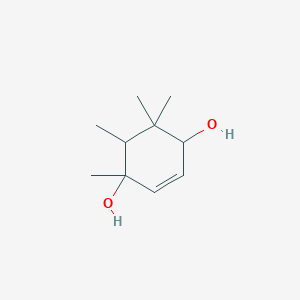

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)

